molecular formula C59H88N2O16 B12667932 N-Succinylperimycin CAS No. 11016-08-3

N-Succinylperimycin

Cat. No.: B12667932
CAS No.: 11016-08-3
M. Wt: 1081.3 g/mol
InChI Key: DTVRQSHQUKUVGQ-AYSZYLHUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Succinylperimycin involves the N-acylation of perimycin with succinic anhydride. This reaction typically occurs under mild conditions, with the use of a suitable solvent like dimethylformamide (DMF) and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Succinylperimycin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly at the succinyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

N-Succinylperimycin has a wide range of applications in scientific research:

Mechanism of Action

N-Succinylperimycin exerts its effects by interacting with the plasma membrane in a manner that requires metabolic energy. It induces the formation of ion-selective conductance channels, leading to changes in membrane permeability. This interaction is highly specific and can be reversed under certain conditions .

Comparison with Similar Compounds

  • Filipin III
  • Nystatin
  • Amphotericin B

Comparison: N-Succinylperimycin is unique in its requirement for metabolic energy to interact with the plasma membrane, unlike other polyene macrolides like Filipin III and Nystatin, which induce irreversible membrane permeability changes without such a requirement. This specificity makes this compound a valuable tool in studying membrane dynamics and ion channel formation .

Properties

CAS No.

11016-08-3

Molecular Formula

C59H88N2O16

Molecular Weight

1081.3 g/mol

IUPAC Name

(23E,25E,27E,29E,31E,33E,35E)-22-[(1S,2S,3S,4R,5S)-4-amino-2,3-dihydroxy-5-methylcyclohexyl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[4-hydroxy-6-[4-(methylamino)phenyl]-6-oxohexyl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-2,14,16-trione

InChI

InChI=1S/C59H88N2O16/c1-37-18-15-13-11-9-7-5-6-8-10-12-14-16-20-50(76-55-26-38(2)57(60)59(75)58(55)74)36-52(71)39(3)51(70)34-48(68)31-46(66)29-44(64)27-43(63)28-45(65)30-47(67)32-49(69)35-56(73)77-54(37)21-17-19-42(62)33-53(72)40-22-24-41(61-4)25-23-40/h5-16,18,20,22-25,37-39,42-45,47,49-52,54-55,57-59,61-65,67,69-71,74-75H,17,19,21,26-36,60H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,20-16+/t37?,38-,39?,42?,43?,44?,45?,47?,49?,50?,51?,52?,54?,55-,57+,58+,59-/m0/s1

InChI Key

DTVRQSHQUKUVGQ-AYSZYLHUSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@H]([C@H]([C@@H]1N)O)O)OC\2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)CCCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O

Canonical SMILES

CC1CC(C(C(C1N)O)O)OC2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)OC(C(C=CC=CC=CC=CC=CC=CC=C2)C)CCCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O

Origin of Product

United States

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